N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide
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Overview
Description
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C21H13NO5S and its molecular weight is 391.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Several studies have focused on the synthesis and reactivity of compounds structurally related to N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide. For example, Aleksandrov and El’chaninov (2017) described the synthesis of furan-2-carboxamide derivatives and their subsequent reactions to produce complex heterocyclic structures, emphasizing the utility of these compounds in synthetic organic chemistry (Aleksandrov & El’chaninov, 2017). Similar work on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline showcases the diverse reactivity of furan carboxamides, leading to the development of molecules with potential applications in materials science and pharmacology (El’chaninov & Aleksandrov, 2017).
Applications in Drug Development
Research into furan carboxamide derivatives also extends into the development of novel pharmaceuticals. For instance, Georgiev et al. (1987) synthesized a series of furan-3-carboxamides demonstrating significant antiallergic activity, highlighting the therapeutic potential of these compounds (Georgiev et al., 1987). This suggests that derivatives of furan carboxamides, including the compound , may have unexplored pharmacological applications.
Material Science and Catalysis
The applications of furan carboxamide derivatives extend beyond pharmaceuticals into material science and catalysis. Jain et al. (2015) discussed the use of a furan-2,5-dicarboxylic acid derivative in polymer industry applications, demonstrating the versatility of these compounds in creating new materials (Jain et al., 2015).
Bio-imaging and Diagnostic Applications
Furthermore, the development of chemosensors based on furan carboxamide derivatives, as illustrated by Ravichandiran et al. (2020), who developed a phenoxazine-based fluorescence chemosensor for the detection of Cd2+ and CN− ions, indicates the potential of these compounds in bio-imaging and diagnostics (Ravichandiran et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been studied for their anticancer activity against various cancer cell lines . The primary targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .
Mode of Action
These compounds often work by interacting with their targets and modulating their activity. For example, some anticancer agents work by modulating microtubule assembly, causing mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathways often involve cell cycle regulation and apoptosis. For instance, some compounds can cause cell cycle arrest at the S phase and induce apoptosis .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. In the case of anticancer agents, the desired result is often the induction of apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide has been found to inhibit mitochondrial membrane potential This suggests that it may interact with enzymes and proteins involved in mitochondrial function
Cellular Effects
This compound has been shown to be efficacious in tumor cells experiencing glucose starvation . It is thought to influence cell function by inhibiting mitochondrial membrane potential, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit mitochondrial membrane potential , suggesting that it may interact with biomolecules in the mitochondria, potentially influencing enzyme activity and gene expression.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5S/c23-19-13-4-1-2-6-17(13)28-21(22-20(24)15-5-3-9-25-15)18(19)12-7-8-14-16(10-12)27-11-26-14/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZQSDSULDFQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(SC4=CC=CC=C4C3=O)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.